

# Application Notes and Protocols: Oxidative Heck Reaction of 4-Methoxyphenylboronic Acid Derivatives

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## Compound of Interest

Compound Name: 4-Methoxyphenylboronic acid

Cat. No.: B118843

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## Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.<sup>[1]</sup> A significant advancement in this methodology is the oxidative Heck reaction, which utilizes organoboronic acids, such as **4-methoxyphenylboronic acid**, in place of organohalides.<sup>[2][3]</sup> This variation offers the advantage of using boronic acids, which are generally more stable, less toxic, and more readily available than the corresponding organohalides.<sup>[3]</sup>

This document provides detailed protocols for the oxidative Heck reaction utilizing **4-methoxyphenylboronic acid** and its derivatives, summarizing key quantitative data and outlining experimental procedures.

## Data Presentation

The following table summarizes the reaction conditions and yields for the oxidative Heck coupling of **4-methoxyphenylboronic acid** with various olefins, as reported in the literature.

Entry	Olefin	Catalyst System	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	n-Butyl vinyl ether	Pd(OAc) <sub>2</sub> (2 mol%), dppp (3 mol%)	Acetone	70	15	92 (as ketone after hydrolysis)	[4]
2	Methyl acrylate	Pd(OAc) <sub>2</sub> (2 mol%), dppp (3 mol%), TFA (30 mol%)	Acetone	70	20	86	[4]
3	N,N-Dimethyl acrylamide	Pd(OAc) <sub>2</sub> (2 mol%), dppp (3 mol%), TFA (30 mol%)	Acetone	70	20	79	[4]
4	Styrene	Pd(OAc) <sub>2</sub> (5 mol%), NBS (30 mol%)	Toluene	25	12	Moderate to Good	[5]

dppp: 1,3-Bis(diphenylphosphino)propane TFA: Trifluoroacetic acid NBS: N-Bromosuccinimide

## Experimental Protocols

### General Procedure for Oxidative Heck Coupling of 4-Methoxyphenylboronic Acid with Electron-Rich Olefins

This protocol is adapted from a reported mild and efficient method for the palladium-catalyzed oxidative Heck reaction.[4]

Materials:

- **4-Methoxyphenylboronic acid**
- n-Butyl vinyl ether (or other electron-rich olefin)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- 1,3-Bis(diphenylphosphino)propane (dppp)
- Acetone (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Condenser
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add **4-methoxyphenylboronic acid** (1.0 mmol, 1.0 equiv).
- Add palladium(II) acetate (0.02 mmol, 2 mol%).
- Add 1,3-bis(diphenylphosphino)propane (dppp) (0.03 mmol, 3 mol%).
- Under an inert atmosphere, add anhydrous acetone (3 mL).
- Add the electron-rich olefin (e.g., n-butyl vinyl ether) (2.0 mmol, 2.0 equiv).
- Stir the reaction mixture at 70 °C for 15 hours.
- Upon completion, cool the reaction mixture to room temperature.
- The resulting product from the coupling with n-butyl vinyl ether will be an enol ether, which can be hydrolyzed in situ to the corresponding ketone.
- Concentrate the reaction mixture under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired aryl alkyl ketone.

## General Procedure for Oxidative Heck Coupling of 4-Methoxyphenylboronic Acid with Electron-Deficient Olefins

This protocol is adapted for use with electron-deficient olefins and requires an acid co-catalyst.  
[\[4\]](#)

Materials:

- **4-Methoxyphenylboronic acid**
- Methyl acrylate (or other electron-deficient olefin)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- 1,3-Bis(diphenylphosphino)propane (dppp)
- Trifluoroacetic acid (TFA)
- Acetone (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Condenser
- Inert atmosphere (e.g., nitrogen or argon)

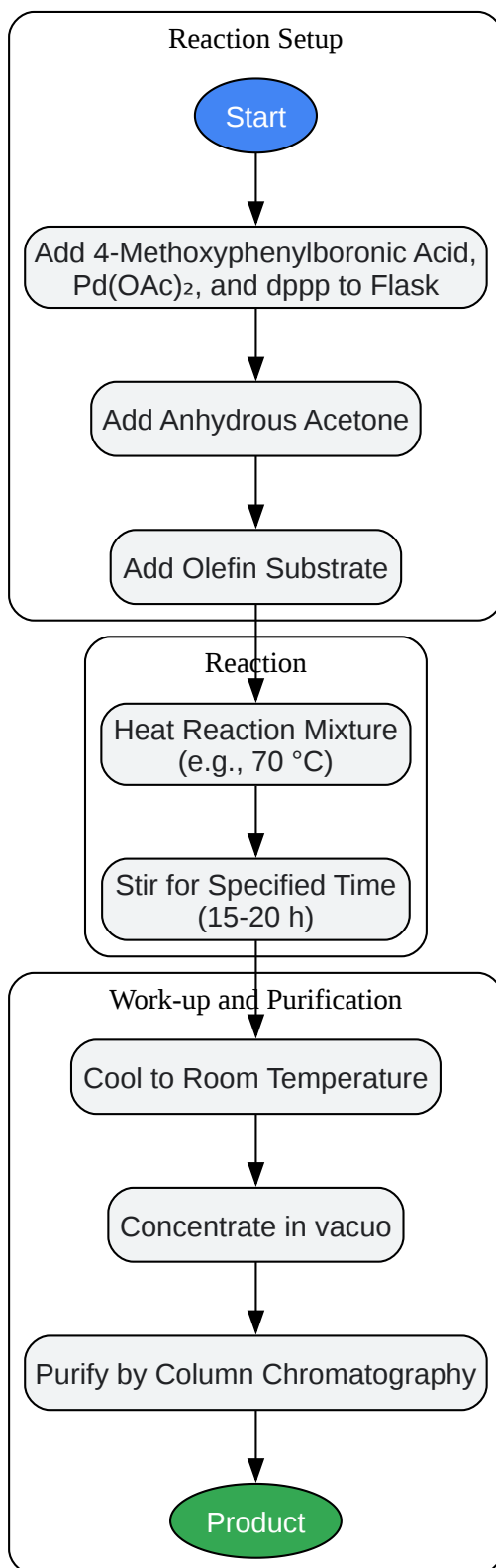
Procedure:

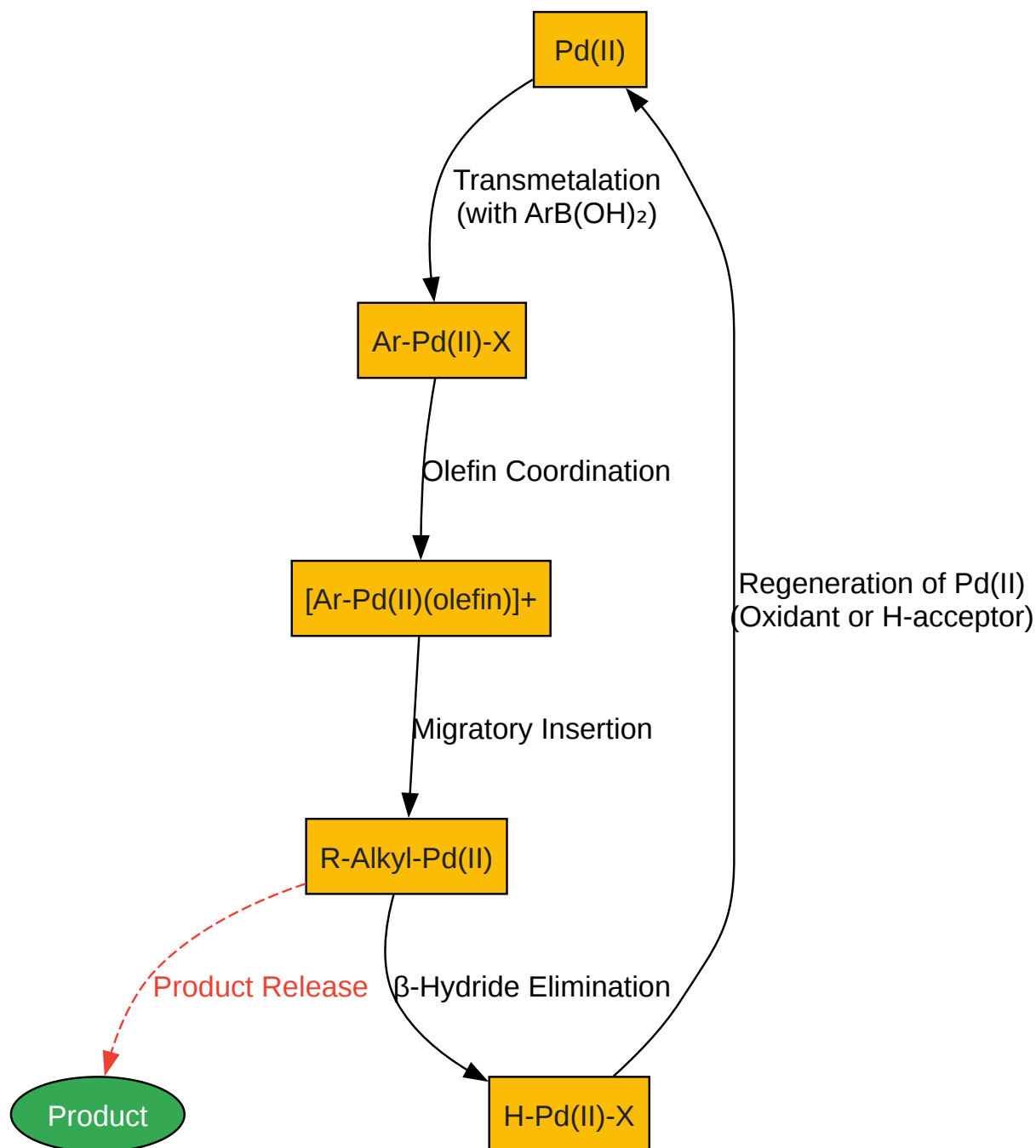
- To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add **4-methoxyphenylboronic acid** (1.0 mmol, 1.0 equiv).
- Add palladium(II) acetate (0.02 mmol, 2 mol%).

- Add 1,3-bis(diphenylphosphino)propane (dppp) (0.03 mmol, 3 mol%).
- Add trifluoroacetic acid (TFA) (0.30 mmol, 30 mol%).
- Under an inert atmosphere, add anhydrous acetone (3 mL).
- Add the electron-deficient olefin (e.g., methyl acrylate) (2.0 mmol, 2.0 equiv).
- Stir the reaction mixture at 70 °C for 20 hours.
- After cooling to room temperature, concentrate the mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

## Visualizations

## Experimental Workflow





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